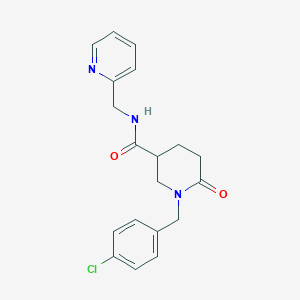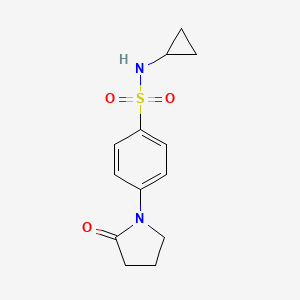
1-(4-chlorobenzyl)-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a peptide that is capable of crossing the blood-brain barrier, making it an ideal tool for studying the central nervous system. In
科学研究应用
CPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the study of the central nervous system. CPP has been shown to enhance the delivery of drugs and other molecules to the brain, making it a valuable tool for drug development and delivery. CPP has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of CPP is not fully understood, but it is believed to involve the interaction of the peptide with cell membranes. CPP is thought to bind to negatively charged molecules on the surface of cells, allowing it to cross the cell membrane and enter the cell. Once inside the cell, CPP may interact with intracellular targets, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPP can enhance the delivery of drugs and other molecules to cells, increase the uptake of nutrients, and improve the efficiency of gene transfer. In vivo studies have shown that CPP can enhance the delivery of drugs to the brain, improve cognitive function, and reduce inflammation.
实验室实验的优点和局限性
One of the major advantages of CPP is its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system. CPP is also relatively easy to synthesize and can be modified to improve its properties. However, there are some limitations to the use of CPP in lab experiments. CPP can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
未来方向
There are many potential future directions for the study of CPP. One area of research is in the development of CPP-based drug delivery systems for the treatment of neurological disorders. Another area of research is in the study of the mechanism of action of CPP and its interaction with cell membranes. Additionally, there is potential for the use of CPP in the development of vaccines and gene therapies. Overall, CPP is a promising tool for scientific research with many potential applications in the future.
合成方法
CPP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The resulting peptide is then cleaved from the support and purified using chromatography.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-7-4-14(5-8-16)12-23-13-15(6-9-18(23)24)19(25)22-11-17-3-1-2-10-21-17/h1-5,7-8,10,15H,6,9,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGRPHVXUWHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC=CC=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5100607.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)


![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5100663.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)


![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100697.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)